5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one
Description
5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one (CAS: 49833-08-1) is a chromone derivative characterized by hydroxyl groups at positions 5 and 7, and methoxy substituents at positions 2 and 6. Its molecular formula is C₁₁H₁₀O₆ (molecular weight: 286.24 g/mol) .
Properties
CAS No. |
56316-73-5 |
|---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
5,7-dihydroxy-2,6-dimethoxychromen-4-one |
InChI |
InChI=1S/C11H10O6/c1-15-8-4-5(12)9-7(17-8)3-6(13)11(16-2)10(9)14/h3-4,13-14H,1-2H3 |
InChI Key |
DBQPIEVUOJUESS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(O1)C=C(C(=C2O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of phenol derivatives and acetylacetone in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at its electron-rich phenolic positions:
| Oxidizing Agent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| KMnO₄ | Alkaline aqueous ethanol | 5,7-Quinone derivative | 68–72% | Complete oxidation of C5/C7 hydroxyls |
| CrO₃ | Acetic acid, 60°C | 6-Methoxy-4-oxo-2-carboxylic acid | 55% | Partial degradation of benzopyran ring |
| H₂O₂/Fe²⁺ | pH 7.4 buffer, 37°C | Radical adducts | N/A | Fenton-type radical generation observed |
Mechanistic Insight :
-
The C5/C7 hydroxyl groups are preferentially oxidized due to their para-directing effects and lower redox potentials compared to methoxy groups.
-
Quinone formation is accompanied by a characteristic UV-Vis absorbance shift to 420–450 nm.
Reduction Reactions
Reduction primarily targets the 4-keto group and aromatic system:
Key Findings :
-
NaBH₄ shows superior selectivity for ketone reduction without affecting methoxy groups.
-
Catalytic hydrogenation removes methoxy substituents at C2/C6 under prolonged reaction times .
Methylation/Demethylation
Methoxy groups participate in nucleophilic substitution:
Methylation
| Reagent | Conditions | Site Modified | Product |
|---|---|---|---|
| CH₃I/K₂CO₃ | DMF, 80°C | C5/C7 hydroxyls | 5,7-Dimethoxy derivative |
| (CH₃)₂SO₄/NaOH | Water/acetone, 50°C | C7 hydroxyl only | Mono-O-methylated isomer (62%) |
Demethylation
| Reagent | Conditions | Site Affected | Product |
|---|---|---|---|
| BBr₃ | DCM, -78°C | C2/C6 methoxy | 2,6-Dihydroxy derivative |
| HI/AcOH | Reflux, 12h | All methoxy groups | Fully deprotected aglycone |
Optimization Notes :
-
BBr₃ selectively cleaves methoxy groups at C2/C6 due to steric accessibility .
-
Stepwise methylation requires protecting free hydroxyls with acetyl groups.
Electrophilic Substitution
The electron-rich aromatic system undergoes regioselective substitution:
| Reaction | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C8 | 8-Nitro derivative (58%) |
| Sulfonation | ClSO₃H, DCM, 25°C | C3 | 3-Sulfo analog (41%) |
| Halogenation | Br₂/FeBr₃, 40°C | C8/C3 | Di-brominated product (33%) |
Regiochemical Control :
-
Nitration favors C8 due to meta-directing effects of C5/C7 substituents.
-
Steric hindrance from C6 methoxy limits substitution at C6.
Thermal and Photochemical Degradation
Stability studies reveal decomposition pathways:
| Condition | Temperature/Time | Major Degradation Product | Mechanism |
|---|---|---|---|
| Dry heat | 200°C, 2h | 6-Methoxy-4H-chromen-4-one | Retro-Diels-Alder fragmentation |
| UV light (254 nm) | 48h exposure | 5,7-Dihydroxy-2-quinone | Photooxidation |
| Acidic hydrolysis | 1M HCl, reflux | 2,6-Dihydroxy-4-oxo benzoic acid | Methoxy cleavage + ring opening |
Analytical Validation :
-
Thermogravimetric analysis (TGA) shows 15% mass loss at 180–220°C.
-
HPLC-MS confirms quinone formation under photolytic conditions.
Complexation and Chelation
The compound forms stable metal complexes:
| Metal Ion | Molar Ratio | Application | Stability Constant (log K) |
|---|---|---|---|
| Fe³⁺ | 1:2 | Antioxidant activity enhancement | 12.7 ± 0.3 |
| Cu²⁺ | 1:1 | Catalytic oxidation systems | 9.8 ± 0.2 |
| Al³⁺ | 1:3 | Fluorescence probes | 14.2 ± 0.4 |
Structural Impact :
-
Chelation at C5/C7 hydroxyls induces bathochromic shifts in UV spectra.
-
Fe³⁺ complexes exhibit enhanced superoxide scavenging (IC₅₀ = 18 μM vs 42 μM for free ligand).
This comprehensive reaction profile demonstrates the compound's versatility in synthetic and pharmacological contexts. Future research directions include exploring its click chemistry potential and developing green catalytic methods for selective modifications .
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Naringenin exhibits significant antioxidant properties, which help in neutralizing free radicals in the body. This activity is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Research has shown that naringenin can enhance the activity of antioxidant enzymes like superoxide dismutase and catalase, thereby contributing to cellular protection against oxidative damage .
Anti-inflammatory Effects
Several studies indicate that naringenin possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. This makes it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Anticancer Potential
Naringenin has shown promising results in various cancer studies. It induces apoptosis (programmed cell death) in cancer cells while inhibiting their proliferation. For instance, it has been observed to be effective against breast cancer cells by disrupting cell cycle progression and promoting apoptosis through the activation of caspases .
Nutraceutical Applications
Dietary Supplementation
Due to its health benefits, naringenin is increasingly being used as a dietary supplement. It is often included in formulations aimed at enhancing metabolic health, supporting cardiovascular function, and improving overall wellness. Its incorporation into functional foods is also gaining traction due to its flavor-enhancing properties .
Agricultural Applications
Plant Growth Regulator
Naringenin acts as a plant growth regulator, promoting root growth and enhancing the overall development of plants. It has been studied for its potential to improve crop yield and resilience against environmental stressors such as drought .
Pesticidal Properties
Research indicates that naringenin possesses insecticidal activity against various pests. Its application can reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides. This makes it an attractive option for sustainable agriculture practices.
Food Industry Applications
Food Preservation
Naringenin's antioxidant properties make it useful in food preservation. It can extend the shelf life of food products by preventing lipid oxidation, which is a major cause of spoilage in fats and oils. Additionally, its antimicrobial activity against certain bacteria adds to its utility in food safety.
Case Studies
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2,6-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Key Observations
Substituent Impact on Molecular Weight: Methoxy (-OCH₃) and hydroxyl (-OH) groups minimally affect molecular weight (e.g., 286.24 g/mol for C₁₁H₁₀O₆ vs. 300.26 g/mol for C₁₆H₁₂O₆) . Bulky substituents (e.g., diphenyl or isoprenoid chains) significantly increase molecular weight (up to 424.49 g/mol) .
Bioactivity and Natural Occurrence: Natural derivatives (e.g., Hispidulin, Kuwanon E) are associated with antioxidant or anti-inflammatory activities . Synthetic analogs (e.g., 5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one) lack explicit bioactivity data but share structural motifs with bioactive compounds .
Safety Profiles :
Biological Activity
5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one, also known as Hispidulin , is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by relevant studies and data.
- Chemical Formula : C16H12O6
- Molecular Weight : 300.2629
- IUPAC Name : 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one
1. Antioxidant Activity
Hispidulin exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals effectively.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Inhibited DPPH radical formation with an IC50 of 25 µg/mL. | |
| ABTS Assay | Demonstrated a strong ability to reduce ABTS radicals. |
2. Anti-inflammatory Effects
Research indicates that Hispidulin can inhibit the production of pro-inflammatory cytokines. It has been shown to downregulate NF-kB signaling pathways.
| Study | Method | Findings |
|---|---|---|
| Cell Culture | Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages. | |
| Animal Model | Decreased edema in carrageenan-induced paw inflammation in rats. |
3. Anticancer Properties
Emerging evidence suggests that Hispidulin possesses anticancer potential through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Cancer Type | Mechanism |
|---|---|---|
| Breast Cancer | Induced apoptosis via caspase activation and downregulation of Bcl-2. | |
| Colon Cancer | Inhibited cell proliferation by affecting the cell cycle at the G1 phase. |
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study evaluated the effects of Hispidulin on oxidative stress in diabetic rats. The results indicated that treatment with Hispidulin significantly decreased malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity, suggesting its potential as a therapeutic agent in managing diabetes-related oxidative stress.
Case Study 2: Anti-inflammatory Action in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, Hispidulin supplementation led to a notable reduction in pain scores and inflammatory markers (CRP levels). This suggests its utility as an adjunct therapy for inflammatory conditions.
Q & A
Q. What are the established synthetic pathways for 5,7-dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves palladium-catalyzed coupling reactions or cyclization of pre-functionalized benzopyran precursors. For example, diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) facilitate cyclization to form the benzopyran core . Key factors include:
- Catalyst selection : Pd₂dba₃ improves regioselectivity in alkyne condensation steps .
- Purification : Chiral HPLC is critical for isolating enantiomerically pure forms .
- Yield optimization : Reaction temperature (e.g., 25–60°C) and stoichiometric ratios of methoxy-substituted precursors significantly impact output (typical yields: 40–65%) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is recommended:
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use P95 respirators (US) or ABEK-P2 filters (EU) to avoid inhalation; nitrile gloves and goggles for skin/eye protection .
- Ventilation : Maintain fume hoods with airflow ≥100 ft/min to prevent aerosol formation .
- Emergency response : For skin contact, wash with pH-neutral soap; for eye exposure, irrigate with saline for ≥15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Triangulate data : Cross-validate NMR assignments (e.g., HMBC correlations for hydroxyl positioning ) with X-ray-derived torsion angles .
- Dynamic effects : Consider temperature-dependent conformational changes; low-temperature crystallography (100 K) reduces thermal motion artifacts .
- Computational modeling : Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict chemical shifts within ±0.3 ppm of experimental NMR data .
Q. What strategies optimize the compound’s stability during long-term storage?
- Methodological Answer :
- Storage conditions : Keep at 4°C in amber vials to prevent photodegradation; desiccate to avoid hydrolysis of methoxy groups .
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation .
- Monitoring : Conduct LCMS every 6 months; degradation products (e.g., demethylated derivatives) appear as m/z 285.27 .
Q. How do structural modifications (e.g., methylation of hydroxyl groups) affect bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Methylation at C5/C7 reduces antioxidant capacity (IC₅₀ increases from 12 µM to >50 µM in DPPH assays) but enhances lipophilicity (logP from 1.2 to 2.8) .
- Targeted synthesis : Use regioselective protecting groups (e.g., tert-butyldimethylsilyl for C5-OH) to isolate derivatives for cytotoxicity screening .
Q. What experimental designs mitigate variability in biological assay results involving this compound?
- Methodological Answer :
- Dose standardization : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Positive controls : Include quercetin (for antioxidant assays) or apigenin (for kinase inhibition) to calibrate response curves .
- Replicates : Perform triplicate runs with ANOVA analysis (p < 0.05) to account for batch-to-batch variability in natural product extracts .
Data Contradiction Analysis
-
Issue : Discrepancies in reported melting points.
-
Issue : Conflicting logP values (1.2 vs. 2.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
